molecular formula C9H14ClN3O2 B13534656 Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B13534656
M. Wt: 231.68 g/mol
InChI Key: OMFSNHNCFPSZHJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves the reaction of 4-chloro-1H-pyrazole with ethyl 2-bromo-3-(methylamino)propanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1H-pyrazol-1-yl)-2-(methylamino)propanoate
  • Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)propanoate
  • Ethyl 3-(4-fluoro-1H-pyrazol-1-yl)-2-(methylamino)propanoate

Uniqueness

Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

ethyl 3-(4-chloropyrazol-1-yl)-2-(methylamino)propanoate

InChI

InChI=1S/C9H14ClN3O2/c1-3-15-9(14)8(11-2)6-13-5-7(10)4-12-13/h4-5,8,11H,3,6H2,1-2H3

InChI Key

OMFSNHNCFPSZHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=C(C=N1)Cl)NC

Origin of Product

United States

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